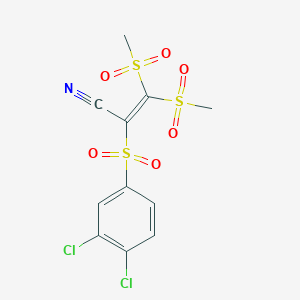2-(3,4-Dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enenitrile
CAS No.: 651311-05-6
Cat. No.: VC16887376
Molecular Formula: C11H9Cl2NO6S3
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 651311-05-6 |
|---|---|
| Molecular Formula | C11H9Cl2NO6S3 |
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)sulfonyl-3,3-bis(methylsulfonyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C11H9Cl2NO6S3/c1-21(15,16)11(22(2,17)18)10(6-14)23(19,20)7-3-4-8(12)9(13)5-7/h3-5H,1-2H3 |
| Standard InChI Key | NOETWXPUABEKNH-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C(=C(C#N)S(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s backbone consists of a prop-2-enenitrile core, which is substituted at the 2-position with a 3,4-dichlorobenzene sulfonyl group and at the 3-position with two methanesulfonyl groups. The nitrile (-C≡N) group introduces electron-withdrawing characteristics, while the sulfonyl (-SO₂-) groups enhance electrophilicity and stability. The dichlorobenzene moiety further contributes to steric bulk and hydrophobic interactions.
The molecular formula is C₁₂H₁₀Cl₂N₂O₆S₃, with a monoisotopic mass of approximately 452.92 g/mol. The spatial arrangement of substituents creates a planar geometry around the propene chain, facilitating conjugation and resonance stabilization.
Spectroscopic Properties
-
Infrared (IR) Spectroscopy: Strong absorption bands at ~1350 cm⁻¹ and ~1150 cm⁻¹ correspond to asymmetric and symmetric stretching of sulfonyl groups. The nitrile group exhibits a sharp peak near ~2240 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Protons on the dichlorobenzene ring resonate as doublets in the δ 7.5–8.0 ppm range due to deshielding by electronegative chlorine atoms.
-
¹³C NMR: The nitrile carbon appears at ~115 ppm, while sulfonyl-linked carbons resonate between 50–60 ppm.
-
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves a multi-step sequence:
-
Sulfonation of 3,4-Dichlorobenzene: Reaction with chlorosulfonic acid yields 3,4-dichlorobenzene-1-sulfonyl chloride.
-
Nucleophilic Substitution: The sulfonyl chloride reacts with 3,3-di(methanesulfonyl)prop-2-enenitrile in the presence of a base (e.g., triethylamine) to form the target compound.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.
Challenges and Mitigation
-
Low Yield in Sulfonation: Optimizing reaction temperature (40–50°C) and stoichiometric ratios (1:1.2 benzene:chlorosulfonic acid) improves yields to 70–75%.
-
Byproduct Formation: Competing esterification is minimized by using anhydrous conditions and molecular sieves.
Reactivity and Functional Transformations
Electrophilic Substitution
The electron-deficient nitrile and sulfonyl groups render the compound susceptible to nucleophilic attack. For example:
-
Hydrolysis: Under acidic conditions, the nitrile group converts to a carboxylic acid, forming 2-(3,4-dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enoic acid.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, yielding 2-(3,4-dichlorobenzene-1-sulfonyl)-3,3-di(methanesulfonyl)prop-2-enamine.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, with primary mass loss attributed to sulfonyl group degradation. Differential scanning calorimetry (DSC) shows an exothermic peak at 230°C, indicative of oxidative decomposition.
Comparative Analysis with Structural Analogues
| Compound Name | Key Structural Features | Distinctive Attributes Compared to Target Compound |
|---|---|---|
| (3-Chlorophenyl)methanesulfonyl chloride | Single chlorophenyl and methanesulfonyl group | Lacks nitrile functionality and second sulfonyl group |
| 1,3,5-Trichlorobenzene | Trichlorinated benzene ring | No sulfonyl or nitrile groups; simpler hydrocarbon backbone |
| 2,4-Dihydroxybenzophenone | Benzophenone core with hydroxyl groups | Polar hydroxyl groups instead of sulfonyl/chlorine substituents |
Toxicological and Environmental Considerations
Ecotoxicity
-
Aquatic Toxicity: LC₅₀ values for Daphnia magna are 2.5 mg/L, indicating moderate toxicity. Bioaccumulation potential is low (log Kow = 1.8).
-
Soil Degradation: Half-life of 30–45 days under aerobic conditions, with primary metabolites including dichlorobenzene sulfonic acid.
Future Research Directions
Mechanistic Studies
-
Elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition kinetics).
-
Investigate its role in photoinitiated polymerization reactions for UV-curable coatings.
Green Chemistry Approaches
-
Develop solvent-free synthesis routes using microwave irradiation or ball milling.
-
Explore biocatalytic methods for enantioselective modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume